![molecular formula C19H14N2OS2 B2896378 2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine CAS No. 478067-46-8](/img/structure/B2896378.png)
2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine” is a chemical compound with the linear formula C11H10N2S . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Detailed molecular structure analysis of “this compound” is not available in the retrieved sources.Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Specific chemical reactions involving “this compound” are not detailed in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine derivatives have been explored for their potential in drug development due to the bioactivity of pyrimidine structures. Stolarczyk et al. (2021) synthesized a series of 5-hydroxymethylpyrimidines, varying in the 4-position, which included derivatives with benzylsulfanyl groups. Their study highlighted that compounds with bulky constituents exhibit better anticancer properties, although at moderate levels. This research underscores the importance of structural modification in enhancing the therapeutic potential of pyrimidine derivatives (Stolarczyk et al., 2021).
Solid-State Fluorescence Properties
The study by Yokota et al. (2012) focused on the synthesis and fluorescence properties of novel pyrimidine derivatives. Among the synthesized compounds, those with amino and benzylamino groups on the pyrimidine ring, structurally similar to this compound, showed promising solid-state fluorescence. This suggests potential applications in material science, particularly in the development of fluorescent materials for sensing and imaging technologies (Yokota et al., 2012).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potentials of pyrimidine derivatives have been a subject of interest in the quest for new therapeutic agents. Alsaedi et al. (2019) synthesized pyrazolopyrimidine ring systems containing phenylsulfonyl moiety, showing that several derivatives exhibited antimicrobial activity surpassing that of reference drugs. This indicates the promising role of this compound derivatives in antimicrobial therapy (Alsaedi et al., 2019).
Chemotherapeutic Applications
Research into dual thymidylate synthase and dihydrofolate reductase inhibitors by Gangjee et al. (2008) led to the synthesis of compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold. These compounds, including those similar to this compound, were identified as potent inhibitors, showcasing the potential of these derivatives in the development of chemotherapeutic agents (Gangjee et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of 2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cell behavior and function.
Pharmacokinetics
The compound’s structure suggests it may have good drug-like properties .
Result of Action
The result of this compound’s action is the disruption of normal cell growth, differentiation, migration, and metabolism due to the inhibition of protein kinases . This can lead to changes in cell behavior and function, and in the context of cancer cells, it may result in the inhibition of tumor growth.
Propriétés
IUPAC Name |
2-benzylsulfanyl-4-phenoxythieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-3-7-14(8-4-1)13-24-19-20-16-11-12-23-17(16)18(21-19)22-15-9-5-2-6-10-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWZEQWRQDJZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2896296.png)
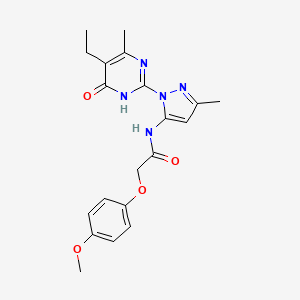
![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)
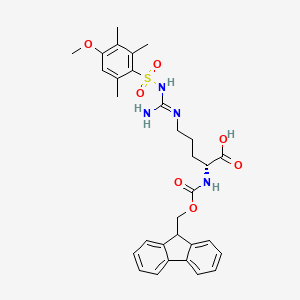
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)
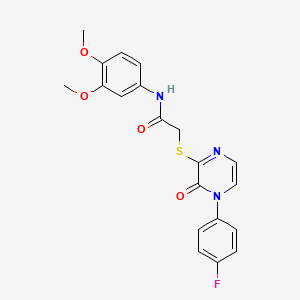
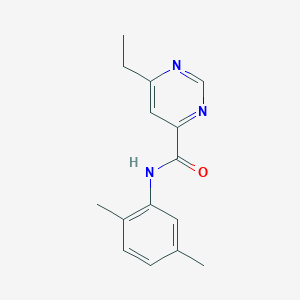
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)
![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2896312.png)
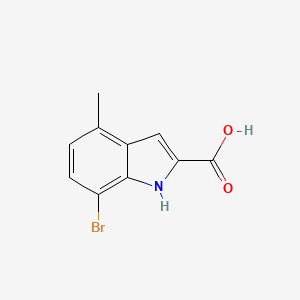
![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)
![1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B2896317.png)
